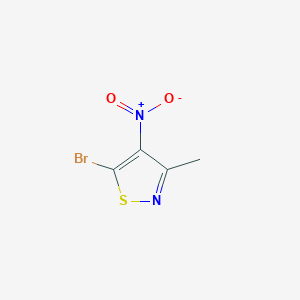

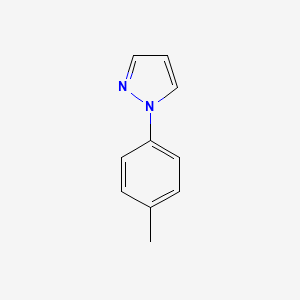

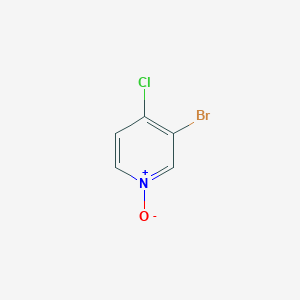

4-氨基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇

描述

Triazole compounds are a significant class of organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. These studies have focused on the synthesis, structural analysis, and theoretical predictions of biological activity for similar triazole derivatives .

Synthesis Analysis

The synthesis of triazole compounds typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis of a related compound involved the reaction of a triazole thione with an aldehyde in the presence of hydrochloric acid, followed by recrystallization from ethanol . The synthesis process is often guided by theoretical calculations, such as density functional theory (DFT), to ensure that the reactions are energetically feasible and to predict the most stable tautomeric forms .

Molecular Structure Analysis

X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of triazole compounds. These methods have revealed that the triazole ring can exhibit varying dihedral angles with attached phenyl rings, indicating a degree of flexibility in the overall molecular conformation . The molecular structure is further characterized by the presence of hydrogen bonds and other non-covalent interactions that contribute to the stability and properties of the compound .

Chemical Reactions Analysis

Triazole compounds can act as bifunctional agents, capable of donating electrons and reacting with electrophilic reagents. The presence of amino groups and other substituents on the triazole ring can influence the reactivity and the types of chemical reactions the compound can undergo . The reactivity is often explored through molecular electrostatic potential surfaces and electronic parameters, which can predict how the molecule might interact with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Spectroscopic techniques such as FT-IR, UV-visible, and NMR are used to characterize these compounds. The vibrational modes, electronic transitions, and chemical shifts observed in these spectra provide insights into the bond lengths, bond angles, and overall stability of the molecule. Theoretical calculations often complement these experimental results, helping to confirm the identity and purity of the synthesized compounds .

科学研究应用

抗癌活性

4-氨基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇衍生物已被合成并评估了其对各种癌症类型的抗癌活性,包括非小细胞肺癌、结肠癌、乳腺癌、卵巢癌、白血病、肾癌、黑色素瘤、前列腺癌和中枢神经系统癌症。这些衍生物在以 10 µM 固定剂量针对 60 个细胞株进行筛选时显示出有希望的结果 (Bekircan、Kucuk、Kahveci 和 Bektaş,2008).

合成和化学反应性

该化合物参与了各种杂环化合物的合成。例如,它已被用于与 2-溴丙酸、乙烯缩氯醇、氯乙酰胺和其他化合物的反应中,以生成新的 3-巯基-1,2,4-三唑。这些合成过程突出了三唑硫醇化合物的化学多功能性和反应性 (Kaldrikyan、Minasyan 和 Melik-Ogandzanyan,2016).

分子结构分析

4-氨基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇的分子结构已使用 X 射线衍射技术确定。该分析对于了解其化学性质和在材料科学和制药等各个领域的潜在应用至关重要 (Şahin 等人,2011).

生物活性测定

对 4-氨基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇衍生物的生物活性进行了大量研究。这些活性范围从利尿和抗利尿作用到在各种医疗应用中具有生物活性的潜力,表明在医疗保健和药物开发中具有广泛的可能用途 (Kravchenko,2018).

光谱表征和反应性质

该化合物的特征已通过光谱表征,并通过密度泛函理论 (DFT) 计算和分子动力学模拟评估了其反应性质。这项研究有助于了解其作为抗氧化剂的潜力及其 α-葡萄糖苷酶抑制活性 (Pillai 等人,2019).

安全和危害

未来方向

作用机制

- The primary target of this compound is likely to be monoamine oxidase (MAO) . MAO inhibitors prevent the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to MAO, thus elevating their levels in nerve endings. This sustained activity of neurotransmitters may contribute to antidepressant effects .

- The compound interacts with the benzylic position of the benzene ring. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, favoring substitution at this position. This resonance stabilization influences the compound’s reactivity and selectivity .

Target of Action

Mode of Action

属性

IUPAC Name |

4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGVZQCLIGREBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356402 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

93073-14-4 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

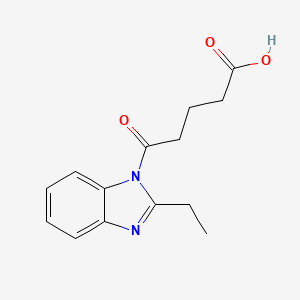

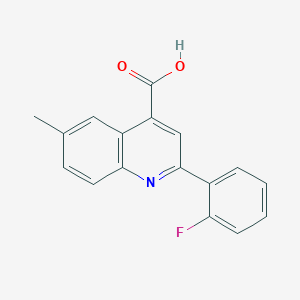

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

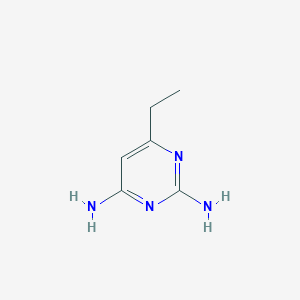

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)

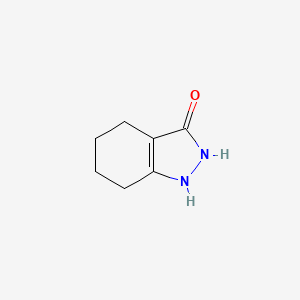

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)